molecular formula C34H41FN2O4S B142300 Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide CAS No. 135497-86-8

Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide

Cat. No. B142300
M. Wt: 592.8 g/mol
InChI Key: BVNYGFVUPRMYKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide, also known as Flurbiprofen amide, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used in the treatment of pain and inflammation. It is a derivative of Flurbiprofen, which is a well-known NSAID. Flurbiprofen amide has gained attention in the scientific community due to its potential as a therapeutic agent for various medical conditions.

Scientific Research Applications

Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide amide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to be effective in the treatment of various medical conditions, including rheumatoid arthritis, osteoarthritis, and postoperative pain. Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide amide has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Mechanism Of Action

The mechanism of action of Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide amide is similar to that of other NSAIDs. It works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are responsible for the development of pain, inflammation, and fever. By inhibiting the activity of COX enzymes, Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide amide reduces the production of prostaglandins, thereby reducing pain, inflammation, and fever.

Biochemical And Physiological Effects

Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide amide has been shown to have a significant effect on various biochemical and physiological processes. It has been found to reduce the levels of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been shown to reduce the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide amide has also been shown to have a neuroprotective effect by reducing the production of reactive oxygen species and inhibiting the activity of acetylcholinesterase.

Advantages And Limitations For Lab Experiments

Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide amide has several advantages for lab experiments. It is easy to synthesize, and the yield and purity are high. It is also stable and has a long shelf life. However, Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide amide has some limitations. It is not water-soluble, which makes it difficult to use in aqueous solutions. It also has a low bioavailability, which limits its use in vivo.

Future Directions

There are several future directions for the study of Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide amide. One possible direction is the development of new formulations that increase its bioavailability. Another direction is the study of its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide amide can also be studied for its potential use in the treatment of other medical conditions, such as cancer and cardiovascular diseases. The study of Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide amide can also be extended to its pharmacokinetics and pharmacodynamics to better understand its mechanism of action and optimize its therapeutic use.
Conclusion:
Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide amide is a promising therapeutic agent that has gained attention in the scientific community due to its potential use in the treatment of various medical conditions. Its synthesis method is simple, and its yield and purity are high. Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide amide has anti-inflammatory, analgesic, and antipyretic properties and has been shown to have a neuroprotective effect. However, its low bioavailability and water insolubility limit its use in vivo. Future research can focus on the development of new formulations and the study of its potential use in the treatment of various medical conditions.

Synthesis Methods

The synthesis of Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide amide involves the reaction of Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide with 3-(3-(1-piperidinylmethyl)phenoxy)propylamine and 2-(2-hydroxyethylthio)acetic acid. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide amide is high, and the purity is also excellent.

properties

CAS RN

135497-86-8

Product Name

Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide

Molecular Formula

C34H41FN2O4S

Molecular Weight

592.8 g/mol

IUPAC Name

2-[2-oxo-2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]ethyl]sulfanylethyl 2-(3-fluoro-4-phenylphenyl)propanoate

InChI

InChI=1S/C34H41FN2O4S/c1-26(29-14-15-31(32(35)23-29)28-11-4-2-5-12-28)34(39)41-20-21-42-25-33(38)36-16-9-19-40-30-13-8-10-27(22-30)24-37-17-6-3-7-18-37/h2,4-5,8,10-15,22-23,26H,3,6-7,9,16-21,24-25H2,1H3,(H,36,38)

InChI Key

BVNYGFVUPRMYKJ-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OCCSCC(=O)NCCCOC3=CC=CC(=C3)CN4CCCCC4

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OCCSCC(=O)NCCCOC3=CC=CC(=C3)CN4CCCCC4

synonyms

flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide
FP-PPA

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.